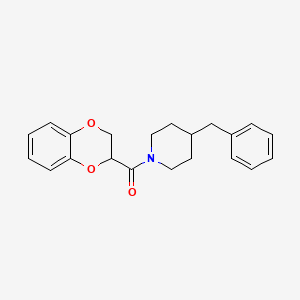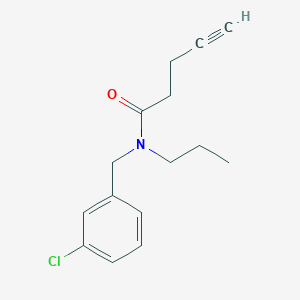![molecular formula C19H20N2O5 B3937903 (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3937903.png)
(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone
Vue d'ensemble
Description
(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM belongs to the class of organic compounds known as ketones and is used primarily as a research chemical.
Mécanisme D'action
(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone's mechanism of action involves its ability to bind to the active site of PKC and PDE, thereby inhibiting their activity. This inhibition leads to a decrease in the production of certain signaling molecules, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of Alzheimer's disease-related plaques, and reduce inflammation in cardiovascular diseases. (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has also been shown to have neuroprotective effects in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in lab experiments is its ability to selectively inhibit the activity of PKC and PDE, thereby allowing researchers to study the specific effects of these enzymes on cellular processes. However, one of the limitations of using (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for the research on (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone. One potential direction is the development of new derivatives of (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone with improved selectivity and efficacy. Another direction is the investigation of the potential use of (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in combination with other drugs for the treatment of various diseases. Furthermore, the development of new methods for the synthesis of (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone and its derivatives could also lead to new applications in scientific research.
Conclusion:
In conclusion, (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is a chemical compound with potential applications in scientific research. Its ability to selectively inhibit the activity of PKC and PDE makes it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Applications De Recherche Scientifique
(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phosphodiesterase (PDE). PKC and PDE are involved in several cellular processes, including cell growth, differentiation, and apoptosis. (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone's ability to inhibit these enzymes makes it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-2-26-16-6-3-14(4-7-16)19(22)17-13-15(21(23)24)5-8-18(17)20-9-11-25-12-10-20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXULOIABZWPHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3937824.png)
![N'-[2-(4-methoxyphenyl)acetyl]butanohydrazide](/img/structure/B3937850.png)
![1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B3937862.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3937868.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B3937876.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3937878.png)
![5-[3-(1-pyrrolidin-1-ylethyl)phenyl]-1,6-naphthyridine](/img/structure/B3937879.png)


![5-ethyl-4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B3937917.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3937925.png)

![ethyl 6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3937937.png)
![2-[4-(diethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3937946.png)